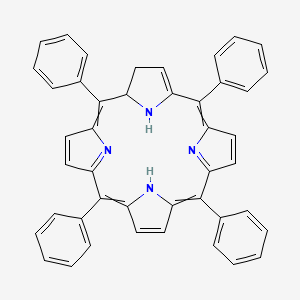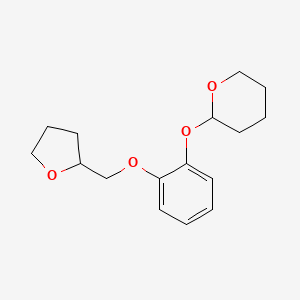
H-Tyr-Phe-Pheacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Tyr-Phe-Pheacetate is a synthetic peptide compound composed of three amino acids: tyrosine (Tyr), phenylalanine (Phe), and phenylalanine acetate (Pheacetate). This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Phe-Pheacetate typically involves solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, phenylalanine and phenylalanine acetate, are added sequentially through coupling reactions using reagents such as carbodiimides and activators like HBTU or HATU. The peptide chain is then cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
H-Tyr-Phe-Pheacetate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed on the peptide backbone or specific side chains using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane, mild conditions.
Reduction: Sodium borohydride, aqueous or alcoholic solvents.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents and catalysts.
Major Products Formed
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Functionalized peptide derivatives.
Wissenschaftliche Forschungsanwendungen
H-Tyr-Phe-Pheacetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of H-Tyr-Phe-Pheacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Tyr-Tic-Phe-OH: A related δ opioid agonist with similar receptor-bound conformations but different pharmacophores.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic activity.
Uniqueness
H-Tyr-Phe-Pheacetate is unique due to its specific amino acid sequence and the presence of the phenylalanine acetate residue. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C29H33N3O7 |
|---|---|
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H29N3O5.C2H4O2/c28-22(15-20-11-13-21(31)14-12-20)25(32)29-23(16-18-7-3-1-4-8-18)26(33)30-24(27(34)35)17-19-9-5-2-6-10-19;1-2(3)4/h1-14,22-24,31H,15-17,28H2,(H,29,32)(H,30,33)(H,34,35);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |
InChI-Schlüssel |
YPACVIHAWSHGFC-NYTZCTPBSA-N |
Isomerische SMILES |
CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


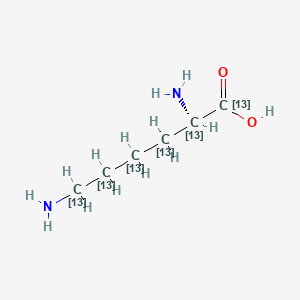
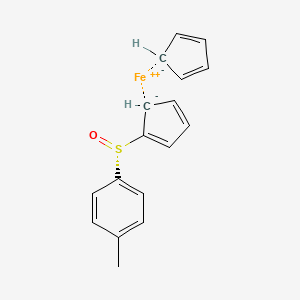
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)


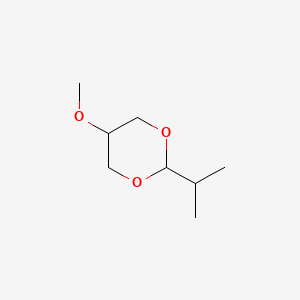
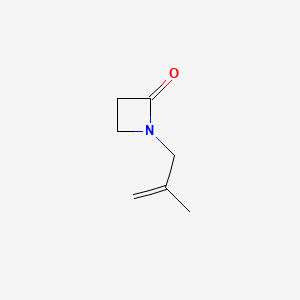

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)

